Suloctidil

Description

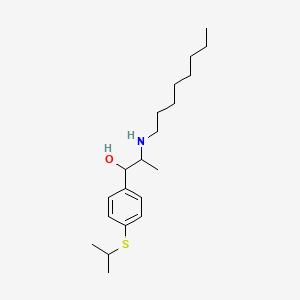

Structure

2D Structure

3D Structure

Properties

CAS No. |

54063-56-8 |

|---|---|

Molecular Formula |

C20H35NOS |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(1R,2S)-2-(octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol |

InChI |

InChI=1S/C20H35NOS/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3/h11-14,16-17,20-22H,5-10,15H2,1-4H3/t17-,20-/m0/s1 |

InChI Key |

BFCDFTHTSVTWOG-PXNSSMCTSA-N |

Isomeric SMILES |

CCCCCCCCN[C@@H](C)[C@@H](C1=CC=C(C=C1)SC(C)C)O |

Canonical SMILES |

CCCCCCCCNC(C)C(C1=CC=C(C=C1)SC(C)C)O |

Other CAS No. |

54767-75-8 |

Pictograms |

Irritant |

Related CAS |

54767-71-4 (hydrochloride) 60175-02-2 (hydrochloride) |

Synonyms |

CP-556S Suloctidil Suloctidil Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Molecular Targets of Suloctidil in Vascular Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms of suloctidil, a vasodilator agent, with a specific focus on its targets within vascular smooth muscle. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways involved in its mode of action.

Introduction

This compound, a propanolamine derivative, has been recognized for its vasodilatory properties. Understanding its molecular interactions within vascular smooth muscle is crucial for elucidating its therapeutic potential and for the development of novel vascular-acting drugs. This guide delves into the primary and secondary molecular targets of this compound, providing a detailed analysis for researchers in the field.

Primary Molecular Target: L-type Calcium Channels

The principal mechanism of action of this compound in vascular smooth muscle is the blockade of L-type voltage-gated calcium channels. This action is fundamental to its vasodilatory effect, as the influx of extracellular calcium through these channels is a critical step in the initiation of smooth muscle contraction.

Quantitative Analysis of Calcium Channel Blockade

This compound acts as a competitive antagonist to calcium-induced contractions in depolarized vascular smooth muscle. The potency of this antagonism is quantified by its pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

| Parameter | Value | Assay Condition | Tissue | Reference |

| pA2 | 7.50 | CaCl2-induced contraction in depolarized tissue | Rat Aorta | [1][2] |

| pA2 | 5.96 ± 0.26 | CaCl2-induced contraction in depolarized tissue | Rat Aorta | [2] |

Table 1: Quantitative data for this compound's antagonism of Calcium-induced contractions.

At higher concentrations, this compound exhibits non-competitive antagonism towards CaCl2-induced contractions, with a pD'2 value of 5.01 ± 0.14 in depolarized rat aorta[2]. This suggests a more complex interaction at elevated doses.

Signaling Pathway: Inhibition of Calcium Influx

The following diagram illustrates the signaling pathway of vascular smooth muscle contraction and the inhibitory effect of this compound.

References

Pharmacological Profile of Suloctidil as a Calcium Channel Blocker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a peripheral vasodilator developed in the 1970s, exhibits significant calcium channel blocking properties. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism of action as a calcium channel antagonist. Quantitative data from key studies are presented, along with detailed experimental protocols for the assays used to determine these values. Furthermore, this guide includes mandatory visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's interaction with calcium channels. Although this compound was withdrawn from the market in 1985 due to reports of liver toxicity, its pharmacological characteristics as a calcium channel blocker remain of interest for structure-activity relationship studies and the development of new therapeutic agents.

Introduction

This compound is a sulfur-containing aminoalcohol that was initially marketed as a vasodilator for the treatment of peripheral and cerebral vascular disorders.[1] Its therapeutic effects were largely attributed to its ability to inhibit vascular smooth muscle contraction. Subsequent research revealed that a primary mechanism underlying this effect is the blockade of voltage-gated L-type calcium channels.[2] This document serves as a technical guide to the calcium channel blocking properties of this compound, summarizing the key quantitative data, outlining the experimental methodologies used to obtain this data, and providing visual representations of the underlying molecular interactions and experimental procedures.

Quantitative Pharmacological Data

The calcium channel blocking activity of this compound has been quantified in various experimental models. The key parameters, including its antagonist potency (pA2) and binding affinity (Ki), are summarized in the tables below.

Table 1: Antagonist Potency of this compound in Functional Assays

| Parameter | Value | Species | Tissue | Agonist | Reference |

| pA2 | 7.50 | Rat | Aorta | Ca2+ | [2] |

Table 2: Binding Affinity of this compound to L-type Calcium Channels

| Parameter | Value | Species | Tissue | Radioligand | Reference |

| Ki | 0.45 µM | Guinea-pig | Cerebral Cortex Membranes | [3H]nitrendipine | [3] |

Mechanism of Action

This compound acts as a competitive antagonist of voltage-gated L-type calcium channels in vascular smooth muscle. This action inhibits the influx of extracellular calcium, which is a critical step in the initiation of muscle contraction. The pA2 value of 7.50 in rat aorta indicates a potent and competitive antagonism at these channels.

Furthermore, radioligand binding studies suggest an allosteric interaction of this compound with the L-type calcium channel. In competition experiments with [3H]nitrendipine, the presence of other calcium channel blockers like D600 and diltiazem alters the binding of this compound, indicating that it may bind to a site distinct from the dihydropyridine binding site, but allosterically coupled to it.[3] There is also evidence to suggest that this compound may have an additional mode of action, possibly involving receptor-operated calcium channels or an intracellular site of action, particularly at higher concentrations.[2]

Signaling Pathway of this compound's Action on L-type Calcium Channels

The following diagram illustrates the proposed mechanism of action of this compound on L-type calcium channels, including its competitive antagonism and potential allosteric modulation.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are reconstructed based on established pharmacological techniques and the specific information available for this compound.

Determination of pA2 Value by Schild Analysis in Isolated Rat Aorta

This protocol describes the determination of the antagonist potency (pA2) of this compound against calcium-induced contractions in isolated rat aortic rings.

4.1.1. Materials and Reagents

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1

-

Potassium-rich, calcium-free Krebs-Henseleit solution (K+-depolarizing solution): prepared by replacing NaCl with an equimolar amount of KCl and omitting CaCl2.

-

Calcium chloride (CaCl2) stock solution (1 M)

-

This compound stock solution (10 mM in DMSO)

-

Isolated organ bath system with isometric force transducers

4.1.2. Experimental Procedure

-

Tissue Preparation:

-

Euthanize a rat by an approved method and dissect the thoracic aorta.

-

Place the aorta in cold Krebs-Henseleit solution and carefully remove adhering connective tissue.

-

Cut the aorta into rings of 3-4 mm in width.

-

-

Mounting:

-

Mount the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2 g, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

-

Depolarization and Calcium-Response Curves:

-

Replace the Krebs-Henseleit solution with K+-depolarizing solution.

-

After 30 minutes, construct a cumulative concentration-response curve for CaCl2 by adding increasing concentrations of CaCl2 to the bath.

-

Wash the tissues with calcium-free Krebs-Henseleit solution to return to baseline.

-

-

Antagonist Incubation:

-

Incubate the tissues with a specific concentration of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 30 minutes.

-

In the presence of this compound, construct a second cumulative concentration-response curve for CaCl2.

-

Repeat this procedure for at least three different concentrations of this compound.

-

-

Data Analysis:

-

Calculate the dose ratio (DR) for each concentration of this compound. The DR is the ratio of the EC50 of CaCl2 in the presence of this compound to the EC50 of CaCl2 in the absence of this compound.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The pA2 value is the x-intercept of the Schild plot regression line.

-

[3H]Nitrendipine Binding Assay in Guinea-Pig Cerebral Cortex Membranes

This protocol describes a radioligand binding assay to determine the affinity (Ki) of this compound for the L-type calcium channel dihydropyridine binding site.

4.2.1. Materials and Reagents

-

Male guinea-pigs (300-400 g)

-

Tris-HCl buffer (50 mM, pH 7.4)

-

[3H]Nitrendipine (specific activity 70-90 Ci/mmol)

-

Nifedipine (for non-specific binding determination)

-

This compound stock solution (10 mM in DMSO)

-

Bovine serum albumin (BSA)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Liquid scintillation counter

4.2.2. Experimental Procedure

-

Membrane Preparation:

-

Euthanize a guinea-pig and dissect the cerebral cortex.

-

Homogenize the tissue in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cell debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes.

-

Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

Resuspend the final pellet in Tris-HCl buffer containing 0.1% BSA to a final protein concentration of 0.2-0.5 mg/mL.

-

-

Binding Assay:

-

In a final volume of 1 mL, incubate the membrane preparation with:

-

[3H]Nitrendipine (final concentration 0.1-0.2 nM)

-

Various concentrations of this compound (e.g., 10^-9 to 10^-4 M) or vehicle for total binding.

-

For non-specific binding, add 1 µM nifedipine.

-

-

Incubate the mixture at 25°C for 60 minutes.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with 4 mL of ice-cold Tris-HCl buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of [3H]nitrendipine).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]nitrendipine and Kd is its dissociation constant.

-

Mandatory Visualizations

Experimental Workflow for pA2 Determination

The following diagram outlines the workflow for determining the pA2 value of this compound.

Experimental Workflow for [3H]Nitrendipine Binding Assay

The following diagram illustrates the workflow for the [3H]nitrendipine binding assay to determine the Ki of this compound.

Conclusion

This compound is a potent calcium channel blocker that acts as a competitive antagonist at L-type calcium channels in vascular smooth muscle. Its pharmacological profile is characterized by a pA2 value of 7.50 and a Ki value of 0.45 µM. Evidence also suggests an allosteric interaction with the channel, and potentially other mechanisms of action at higher concentrations. The detailed experimental protocols and workflows provided in this guide offer a comprehensive resource for researchers interested in the pharmacology of calcium channel blockers. Despite its withdrawal from the market due to safety concerns, the study of this compound's interaction with calcium channels can still provide valuable insights for the design and development of novel cardiovascular drugs.

References

A Historical Review of Suloctidil Clinical Trials for Dementia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil, a vasoactive drug with calcium channel blocking and dopaminomimetic properties, was investigated in the 1980s as a potential therapeutic agent for dementia, particularly of the Alzheimer's type. This technical guide provides a comprehensive historical overview of the key clinical trials conducted to evaluate the efficacy of this compound in this context. The following sections detail the experimental protocols, summarize the available quantitative data, and illustrate the proposed mechanisms of action and experimental workflows.

Clinical Trial Data Summary

Table 1: this compound Clinical Trial by McCaffrey et al. (1987)

| Parameter | Description |

| Study Title | An experimental evaluation of the efficacy of this compound in the treatment of primary degenerative dementia.[1][2] |

| Publication Year | 1987 |

| Study Design | Double-blind, placebo-controlled, randomized trial.[1] |

| Patient Population | 30 geriatric patients with a diagnosis of Primary Degenerative Dementia (PDD), i.e., Alzheimer's disease.[1] |

| Treatment Groups | 1. This compound 600 mg daily2. This compound 450 mg daily3. Placebo[1] |

| Treatment Duration | 12 weeks.[1] |

| Outcome Measures | A brief neuropsychological battery including:- Boston Naming Test- Thurstone Word Fluency Test- Trail Making Test- Grooved Pegboard.[1][2] |

| Key Findings | The results of the Boston Naming Test suggested a medication-dosage effect.[1][2] |

| Limitations | Differential attrition across the three groups was noted.[1] |

Table 2: this compound Clinical Trial by Baro et al. (1985)

| Parameter | Description |

| Study Title | Double-blind trial of this compound versus placebo in moderate to severe mental deterioration. |

| Publication Year | 1985 |

| Study Design | Double-blind, parallel group, placebo-controlled study. |

| Patient Population | 30 elderly patients with moderate to severe mental deterioration. |

| Treatment Groups | 1. This compound 200 mg, three times daily (600 mg/day)2. Placebo |

| Treatment Duration | 6 months |

| Outcome Measures | A battery of clinical and psychometric evaluations, including the Rey 15 words test. |

| Key Findings | No significant differences were found between the two groups overall. However, in a sub-group of patients with moderate mental deterioration, this compound treatment produced a significant improvement from baseline in the Rey 15 words test. |

| Limitations | The overall study did not demonstrate a statistically significant effect of this compound. |

Experimental Protocols and Methodologies

The clinical trials of this compound for dementia employed methodologies that were standard for the time. Both key studies were randomized, double-blind, and placebo-controlled, which are crucial features for minimizing bias and establishing causality.

Patient Selection: The trial by McCaffrey et al. focused on patients specifically diagnosed with Primary Degenerative Dementia (Alzheimer's disease), while the study by Baro et al. included a broader population of elderly patients with "moderate to severe mental deterioration."[1] This difference in patient populations may have contributed to the differing outcomes.

Dosage and Administration: The daily dosage of this compound in these trials ranged from 450 mg to 600 mg, administered orally. The 600 mg/day dose was consistent across both studies, providing a point of comparison.

Assessment Tools: A variety of neuropsychological tests were used to assess cognitive function. The McCaffrey et al. study utilized specific tests targeting different cognitive domains, such as naming (Boston Naming Test), verbal fluency (Thurstone Word Fluency Test), and executive function (Trail Making Test). The Baro et al. trial employed a battery of assessments, with the Rey 15 words test being highlighted for showing a significant effect in a subgroup.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow of the clinical trials conducted to assess the efficacy of this compound in dementia patients.

Caption: Generalized workflow of this compound clinical trials for dementia.

Proposed Signaling Pathway of this compound

This compound's mechanism of action is believed to be multifactorial, primarily involving the modulation of dopaminergic and calcium signaling pathways. The following diagram illustrates this proposed dual mechanism at the neuronal level.

Caption: Proposed dual mechanism of this compound's action on neuronal signaling.

Discussion and Conclusion

The clinical trials of this compound for dementia, conducted in the 1980s, provided preliminary but inconclusive evidence of its efficacy. The study by McCaffrey et al. suggested a potential dose-dependent effect on naming abilities, a cognitive function often impaired in Alzheimer's disease.[1][2] The trial by Baro et al., while not showing an overall benefit, indicated that patients with moderate, but not severe, dementia might derive some benefit in verbal memory.

The proposed mechanisms of action, involving dopaminergic and calcium signaling pathways, are plausible targets for dementia therapy. Dopaminergic dysfunction is known to contribute to cognitive and non-cognitive symptoms in some forms of dementia, and modulation of calcium homeostasis is a key area of research in neurodegenerative diseases.

References

An In-depth Technical Review of Suloctidil's Effects on Blood Viscosity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the hemorheological effects of suloctidil, a vasoactive drug with demonstrated impacts on blood viscosity and related parameters. This compound, a compound previously investigated for the treatment of cerebral and peripheral vascular disorders, has been the subject of various studies to elucidate its mechanism of action on blood flow dynamics. This document synthesizes key findings, presents quantitative data from clinical trials, details experimental methodologies, and visualizes the purported mechanisms and experimental workflows.

Quantitative Effects of this compound on Hemorheological Parameters

Clinical investigations have demonstrated that this compound administration leads to notable alterations in several key blood viscosity parameters. The following tables summarize the quantitative data extracted from published studies.

Table 1: Effect of this compound on Whole Blood and Plasma Viscosity

| Study Population | Dosage | Duration | Parameter | Shear Rate | Result |

| Diabetic Patients[1] | Not Specified | 1 Month | Whole Blood Viscosity | 0.77 s⁻¹ | Statistically significant decrease |

| Diabetic Patients[1] | Not Specified | Long-term | Whole Blood Viscosity | 230 s⁻¹ | Effective in lowering viscosity |

| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day (200 mg x 3) | 30 days | Blood Viscosity | Not Specified | Significant improvement |

| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day (200 mg x 3) | 30 days | Plasma Viscosity | Not Specified | Significant improvement |

Table 2: this compound's Influence on Cellular Components and Coagulation Factors

| Study Population | Dosage | Duration | Parameter | Result |

| Diabetic Patients[1] | Not Specified | Long-term | Total Plasma Fibrinogen | No modification |

| Diabetic Patients[1] | Not Specified | Long-term | Red Blood Cell Deformability | No modification |

| Aged Patients with Cerebrovascular Insufficiency[2] | 600 mg/day | 180 days | Red Blood Cell Deformability | Significant improvement |

| Patients with Shortened Platelet Survival Time[3] | 600 mg/day | 6 weeks | Platelet Survival Time | Significantly higher (110.6 hrs vs 94.5 hrs in placebo) |

| Patients with Shortened Platelet Survival Time[3] | 600 mg/day | 6 weeks | Plasma Betathromboglobulin | Significantly lower |

Experimental Protocols

The methodologies employed in studying the effects of this compound on blood viscosity have varied across different clinical trials. Below are detailed descriptions of the key experimental protocols cited.

Viscometry in Diabetic Patients

A study involving long-term treatment with this compound in diabetic patients assessed its impact on blood viscosity, erythrocyte deformability, and total plasma fibrinogen levels. While the specific model of the viscometer was not detailed in the available abstract, the protocol involved the measurement of whole blood viscosity at both high and low shear rates.

-

High Shear Rate: 230 s⁻¹

-

Low Shear Rate: 0.77 s⁻¹

Blood samples were collected from patients, and viscosity was measured to determine the fluidic resistance under different flow conditions. The significant reduction in viscosity at a high shear rate suggests an effect on erythrocyte deformability and aggregation, although the study reported no direct modification of red blood cell deformability, pointing to a potentially unrecognized mechanism of action.[1]

Comprehensive Hemorheological Assessment in Aged Patients

In a long-term open trial with aged patients suffering from cerebrovascular insufficiency and/or myocardial sclerosis, a broader range of parameters was evaluated.

-

Dosage and Duration: Patients received 200 mg of this compound three times a day for 180 days.[2]

-

Parameters Measured:

-

Blood and plasma viscosity

-

Red cell deformability

-

Fibrinolysis (plasminogen, antiplasmin, euglobulins)

-

Lipid fractions (total lipids, cholesterol, triglycerides)

-

Capillaroscopic parameters (artery, vein, and capillary diameter, red cell aggregation, and flow homogeneity)

-

The study reported significant improvements in almost all these parameters after 30 days of treatment, indicating a multi-faceted beneficial effect of this compound on microcirculation.[2]

Platelet Function Analysis

A double-blind, placebo-controlled, six-week crossover trial was conducted to evaluate the effect of this compound on platelet function in patients with shortened platelet survival time.

-

Dosage: 600 mg/day[3]

-

Primary Endpoints:

-

Platelet Survival Time (PST)

-

Plasma and urine betathromboglobulin (BTG) levels

-

This study design allowed for a direct comparison of the effects of this compound against a placebo in the same patient group, thereby minimizing inter-individual variability.[3]

Signaling Pathways and Mechanisms of Action

This compound's influence on blood viscosity is believed to be multifactorial, involving direct effects on blood cells and interactions with the vascular endothelium. The proposed mechanisms include vasodilation, inhibition of platelet aggregation, and potential modulation of erythrocyte properties.

Vasodilatory and Calcium Antagonistic Effects

This compound exhibits calcium antagonistic and antispasmodic properties on peripheral and pial arteries.[4] By blocking calcium influx into vascular smooth muscle cells, this compound promotes vasodilation, leading to an increase in blood vessel diameter and a subsequent reduction in peripheral resistance. This direct effect on the vasculature contributes to improved blood flow.

Inhibition of Platelet Aggregation

A key mechanism contributing to this compound's hemorheological effects is its potent inhibition of platelet aggregation.[5][6] By reducing the tendency of platelets to clump together, this compound decreases the formation of microthrombi and lowers the overall viscosity of the blood, particularly under low shear conditions where aggregation is more prominent. The significant increase in platelet survival time and reduction in betathromboglobulin, a platelet-specific protein released during aggregation, further substantiate this anti-aggregating effect.[3]

References

- 1. Effects of long-term treatment with this compound on blood viscosity, erythrocyte deformability and total fibrinogen plasma levels in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: long-term trial in the aged. Study of microcirculation, viscosity, red cell deformability, fibrinolysis and lipid fractions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on platelet function in... [experts.mcmaster.ca]

- 4. Effect of this compound on cerebral circulation patterns of conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Effect of this compound on Blood Platelet Ultrastructure in Man and Rat - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antithrombotic Properties of Suloctidil

For Researchers, Scientists, and Drug Development Professionals

Abstract

Suloctidil, a vasoactive drug with antithrombotic properties, has been the subject of numerous investigations to elucidate its mechanism of action and clinical efficacy. This technical guide provides a comprehensive overview of the key experimental findings related to this compound's impact on thrombosis, with a focus on its antiplatelet effects. Detailed experimental protocols, quantitative data, and visualizations of the implicated signaling pathways are presented to offer a thorough understanding of its pharmacological profile for researchers and professionals in drug development.

Introduction

Thrombotic disorders, including venous and arterial thrombosis, are major contributors to cardiovascular morbidity and mortality. Antiplatelet agents play a crucial role in the prevention and treatment of these conditions. This compound has been identified as a compound with significant antiplatelet activity. This document consolidates the scientific evidence detailing its antithrombotic properties, offering a technical resource for the scientific community.

In Vivo Antithrombotic and Antiplatelet Effects

Reduction of Platelet Aggregates

In vivo studies in animal models have demonstrated the effectiveness of this compound in reducing the formation of platelet aggregates. A key study in retired breeder rats established a dose-dependent effect on platelet aggregate ratios.

Table 1: In Vivo Effect of this compound on Platelet Aggregate Formation in Rats [1]

| Parameter | Value |

| Animal Model | Retired Breeder Rats |

| Method | Platelet Aggregate Ratio (PAR) |

| ED₅₀ | 16.1 mg/kg (24 hours post-administration) |

Clinical Studies on Platelet Function and Thrombosis

Clinical investigations have explored the utility of this compound in various thrombotic conditions, with some studies showing positive outcomes while others have been less conclusive.

A notable double-blind, placebo-controlled crossover study investigated the effect of this compound in patients with shortened platelet survival time. The results indicated a significant improvement in platelet longevity and a reduction in a marker of platelet activation.[2]

Table 2: Effect of this compound on Platelet Survival Time and Plasma β-Thromboglobulin [2]

| Parameter | This compound Treatment (600 mg/day) | Placebo | p-value |

| Mean Platelet Survival Time (hrs) | 110.6 | 94.5 | 0.04 |

| Mean Plasma β-Thromboglobulin (ng/ml) | 42.8 | 65.8 | 0.02 |

Another significant clinical trial focused on patients with idiopathic recurrent vein thrombosis (IRVT). In this double-blind crossover study, this compound therapy was associated with a marked reduction in thrombotic events compared to placebo.[3]

Table 3: Clinical and Biological Activity of this compound in Idiopathic Recurrent Vein Thrombosis (IRVT) [3]

| Parameter | This compound Treatment | Placebo Treatment |

| Number of Patients | 31 | 31 |

| Duration | 6 months | 6 months |

| New Thrombotic Events | 0 | 12 |

| Pulmonary Embolism | 0 | 2 |

However, a randomized, double-blind trial in high-risk neurosurgical patients did not find a statistically significant benefit of this compound in preventing deep vein thrombosis.

Mechanism of Action: Inhibition of Platelet Aggregation

The primary antithrombotic effect of this compound is attributed to its ability to inhibit platelet aggregation. This has been demonstrated in vitro using various agonists to induce aggregation.

In Vitro Platelet Aggregation Studies

This compound has been shown to be a novel inhibitor of platelet aggregation in human beings.[4] Its inhibitory effects have been observed against aggregation induced by adenosine diphosphate (ADP), collagen, and epinephrine.

Signaling Pathway: Cyclooxygenase Inhibition

The underlying mechanism for this compound's anti-aggregatory effect appears to be the inhibition of the cyclooxygenase (COX) enzyme, which leads to a reduction in the synthesis of pro-aggregatory prostaglandins, most notably thromboxane A₂ (TXA₂).

Oral administration of this compound to healthy volunteers resulted in the inhibition of serum thromboxane B₂ (TXB₂), the stable metabolite of TXA₂. Further experiments indicated that this compound acts as a relatively weak, non-selective cyclo-oxygenase inhibitor. This is supported by the finding that it also prevents prostaglandin I₂ (PGI₂) production in vascular smooth muscle cells.

It is important to note that while this compound does affect platelet serotonin (5-HT) levels, particularly at high doses, this is not considered its primary anti-aggregatory mechanism.[1][5] Furthermore, studies have shown that this compound's antithrombotic action is not associated with alterations in cyclic AMP metabolism, suggesting it does not primarily act as a phosphodiesterase inhibitor.[5]

Caption: this compound's inhibitory effect on platelet aggregation via the cyclooxygenase pathway.

Experimental Protocols

In Vivo Platelet Aggregate Ratio (PAR) Assay

-

Animal Model: Retired breeder rats.

-

Procedure:

-

Administer this compound orally at varying doses.

-

After 24 hours, collect blood samples.

-

The PAR is determined to assess the extent of platelet aggregation. A higher PAR indicates less aggregation.

-

Platelet Survival Time (PST) and β-Thromboglobulin (β-TG) Measurement

-

Study Design: Double-blind, placebo-controlled crossover trial in patients with shortened PST.

-

Procedure:

-

Patients receive either this compound (600 mg/day) or placebo for a defined period.

-

PST is measured using an exponential model.

-

Plasma and urine β-TG levels are quantified as a marker of platelet activation.

-

In Vitro Platelet Aggregation Assay (Born's Method)

-

Principle: Measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.

-

Procedure:

-

Prepare PRP from human blood samples.

-

Incubate PRP with this compound or a vehicle control.

-

Induce platelet aggregation using agonists such as ADP, collagen, or epinephrine.

-

Monitor the change in light transmission over time to determine the extent and rate of aggregation.

-

Caption: Experimental workflow for in vitro platelet aggregation analysis.

Conclusion

The available evidence strongly indicates that this compound possesses significant antithrombotic properties, primarily driven by its inhibitory effect on platelet aggregation. The mechanism of action is predominantly through the non-selective inhibition of cyclooxygenase, leading to reduced thromboxane A₂ synthesis. While some clinical studies have demonstrated its efficacy in specific patient populations, further research may be warranted to fully define its therapeutic potential in a broader range of thrombotic disorders. This technical guide provides a foundational understanding of this compound's pharmacology for scientists and researchers in the field.

References

- 1. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of this compound on platelet function in patients with shortened platelet survival time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Clinical and biological activity of the antiplatelet agent this compound in treatment of idiopathic recurrent vein thrombosis (I.R.V.T.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Depletion of platelet amine storage granules by the antithrombotic agent, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chemical Synthesis of Suloctidil: A Detailed Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis pathway of Suloctidil, a vasodilator agent, and its precursors. The synthesis is a multi-step process involving key chemical transformations, including Friedel-Crafts acylation, α-bromination, amination, and reduction. This document outlines the detailed experimental protocols for each step, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

This compound Synthesis Pathway

The synthesis of this compound, chemically known as 1-[4-(isopropylthio)phenyl]-2-(octylamino)propan-1-ol, can be achieved through a four-step process starting from 4-isopropylthiophenol. The overall pathway is illustrated below.

Caption: The four-step chemical synthesis pathway of this compound.

Experimental Protocols and Data

The following sections provide detailed methodologies for the synthesis of this compound and its precursors, along with relevant quantitative data.

Step 1: Synthesis of 1-(4-Isopropylthiophenyl)propan-1-one (Precursor 2)

This step involves the Friedel-Crafts acylation of 4-isopropylthiophenol with propanoyl chloride using aluminum chloride as a catalyst.

Experimental Protocol:

To a stirred solution of 4-isopropylthiophenol (1 mole) in a suitable solvent such as dichloromethane, anhydrous aluminum chloride (1.1 moles) is added portion-wise at 0-5 °C. Propanoyl chloride (1.1 moles) is then added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). The reaction is then quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which can be purified by vacuum distillation or recrystallization.

| Parameter | Value |

| Yield | 85-95% |

| Melting Point | 45-47 °C |

| Boiling Point | 145-148 °C at 1 mmHg |

Step 2: Synthesis of 2-Bromo-1-(4-isopropylthiophenyl)propan-1-one (Precursor 3)

The ketone synthesized in the previous step is subjected to α-bromination.

Experimental Protocol:

1-(4-Isopropylthiophenyl)propan-1-one (1 mole) is dissolved in a suitable solvent like acetic acid. To this solution, bromine (1 mole) in acetic acid is added dropwise with stirring at room temperature. The reaction mixture is stirred for 1-2 hours. After the completion of the reaction, the mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and dried to obtain the crude 2-bromo-1-(4-isopropylthiophenyl)propan-1-one. The product can be purified by recrystallization from a suitable solvent like ethanol.

| Parameter | Value |

| Yield | 75-85% |

| Melting Point | 78-80 °C |

Step 3: Synthesis of 2-(Octylamino)-1-(4-isopropylthiophenyl)propan-1-one (Precursor 4)

The α-bromo ketone is then reacted with n-octylamine to introduce the octylamino group.

Experimental Protocol:

A solution of 2-bromo-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in a solvent such as ethanol or acetonitrile is treated with n-octylamine (2.2 moles). The mixture is stirred at room temperature or slightly heated (40-50 °C) for several hours until the reaction is complete. The solvent is then evaporated, and the residue is taken up in a mixture of water and an organic solvent like ethyl acetate. The organic layer is separated, washed with water and brine, and dried. Removal of the solvent gives the crude product, which can be purified by column chromatography.

| Parameter | Value |

| Yield | 60-70% |

| State | Oily liquid |

Step 4: Synthesis of this compound

The final step is the reduction of the keto group to a hydroxyl group to yield this compound.

Experimental Protocol:

To a solution of 2-(octylamino)-1-(4-isopropylthiophenyl)propan-1-one (1 mole) in methanol or ethanol, sodium borohydride (1.5 moles) is added portion-wise at 0-5 °C. The reaction mixture is stirred at room temperature for 1-3 hours. After completion of the reaction, the solvent is evaporated, and the residue is treated with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to give this compound. The product can be further purified by recrystallization or column chromatography.

| Parameter | Value |

| Yield | 80-90% |

| Melting Point | 68-70 °C |

| Molecular Formula | C20H35NOS |

| Molecular Weight | 337.57 g/mol |

Precursor Synthesis: 4-Isopropylthiophenol (Precursor 1)

The starting material, 4-isopropylthiophenol, can be synthesized from 4-isopropylaniline.

Experimental Protocol:

4-Isopropylaniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of potassium ethyl xanthate. The intermediate xanthate ester is subsequently hydrolyzed with a base, such as sodium hydroxide, followed by acidification to yield 4-isopropylthiophenol.

| Parameter | Value |

| Yield | 65-75% |

| Boiling Point | 98-100 °C at 10 mmHg |

Logical Relationship Diagram

The logical flow of the synthesis, from starting materials to the final product, is depicted in the following diagram.

Caption: Logical workflow for the synthesis of this compound and its primary precursor.

Methodological & Application

Protocol for Suloctidil In Vitro Vasorelaxation Assay in Rat Aorta

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Suloctidil is a vasoactive drug that has been shown to exhibit vasorelaxant properties.[1][2] This document provides a detailed protocol for conducting an in vitro vasorelaxation assay using isolated rat aortic rings to characterize the effects of this compound. The primary mechanism of this compound-induced vasorelaxation is the blockade of L-type Ca2+ channels in vascular smooth muscle cells, thereby inhibiting the influx of extracellular calcium required for contraction.[1][2] This protocol is designed for researchers in pharmacology and drug development investigating the vascular effects of this compound and similar compounds.

Data Presentation

The following table summarizes the quantitative data for this compound's vasorelaxant activity in rat aorta as reported in the literature. This data is essential for comparative analysis and for establishing expected experimental outcomes.

| Compound | Parameter | Value | Pre-contracting Agent | Reference |

| This compound | pA2 | 7.50 | CaCl2 | [1] |

| Nifedipine | pA2 | 9.96 | CaCl2 | [1] |

| Cinnarizine | pA2 | 7.90 | CaCl2 | [1] |

| Verapamil | pA2 | 8.10 | CaCl2 | [1] |

| This compound | pD'2 (non-competitive inhibition) | 4.61 ± 0.41 | Norepinephrine | [2] |

| Verapamil | pD'2 (non-competitive inhibition) | 6.16 ± 0.22 | Norepinephrine | [2] |

-

pA2 value: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the affinity of a competitive antagonist for its receptor.

-

pD'2 value: A measure of the potency of a non-competitive antagonist.

Experimental Protocol

This protocol details the preparation of rat aortic rings and the subsequent steps for assessing this compound-induced vasorelaxation.

Materials and Reagents

-

Male Wistar rats (250-300 g)

-

This compound

-

Norepinephrine (or Phenylephrine)

-

Potassium Chloride (KCl)

-

Krebs-Henseleit Solution (composition below)

-

Distilled water

-

Carbogen gas (95% O2, 5% CO2)

-

Surgical instruments (scissors, forceps)

-

Organ bath system with isometric force transducers

-

Data acquisition system

Krebs-Henseleit Solution (mM):

| Component | Concentration (mM) |

| NaCl | 118.0 |

| KCl | 4.7 |

| CaCl2 | 2.5 |

| MgSO4 | 1.2 |

| KH2PO4 | 1.2 |

| NaHCO3 | 25.0 |

| Glucose | 11.0 |

Prepare fresh and continuously aerate with carbogen gas to maintain a pH of 7.4.

Procedure

1. Preparation of Rat Aortic Rings:

-

Euthanize the rat via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Make a midline abdominal incision and open the thoracic cavity to expose the thoracic aorta.

-

Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in ice-cold Krebs-Henseleit solution.

-

Under a dissecting microscope, remove any adhering fat and connective tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

For endothelium-denuded rings (optional), gently rub the intimal surface of the aortic ring with a fine wire or wooden stick.

2. Organ Bath Setup and Equilibration:

-

Mount each aortic ring in an organ bath chamber filled with 10 mL of Krebs-Henseleit solution maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to isometric force transducers.

-

Apply an initial resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60-90 minutes.

-

During equilibration, wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

3. Vasorelaxation Assay:

-

Induction of Contraction: After equilibration, induce a sustained contraction by adding a pre-contracting agent to the organ bath. Common agents include:

-

Norepinephrine (10⁻⁶ M) or Phenylephrine (10⁻⁶ M)

-

High KCl solution (e.g., 60 mM)

-

-

Once the contraction has reached a stable plateau, this will be considered the maximal contraction (100%).

-

Cumulative Addition of this compound: Add this compound to the organ bath in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Allow the response to stabilize at each concentration before adding the next.

-

Record the isometric tension continuously using the data acquisition system.

4. Data Analysis:

-

Express the relaxation at each this compound concentration as a percentage of the maximal contraction induced by the pre-contracting agent.

-

Plot the concentration-response curve for this compound.

-

Calculate the IC50 value (the concentration of this compound that produces 50% of the maximal relaxation) and the Emax (the maximal relaxation effect).

Mandatory Visualizations

Signaling Pathway of this compound-Induced Vasorelaxation

Caption: Signaling pathway of this compound-induced vasorelaxation.

Experimental Workflow for this compound Vasorelaxation Assay

Caption: Experimental workflow for the this compound vasorelaxation assay.

References

Application Notes and Protocols for Studying Suloctidil's Effect on Cerebral Ischemia in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for investigating the potential therapeutic effects of Suloctidil in cerebral ischemia. The following sections detail experimental protocols, summarize key quantitative data, and illustrate the hypothesized signaling pathways involved in this compound's mechanism of action.

Introduction to this compound and its Potential in Cerebral Ischemia

This compound is a compound that was initially developed as a vasodilator.[1] It exhibits multiple pharmacological activities, including calcium channel blockade, antiplatelet effects, and dopamino-mimetic properties, which make it a candidate for neuroprotection in cerebral ischemia.[2][3][4] Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of events including excitotoxicity, oxidative stress, inflammation, and apoptosis, ultimately leading to neuronal death.[5] this compound's multifaceted mechanism of action suggests it could intervene at several points in this pathological cascade.

It is important to note that this compound was withdrawn from the market in 1985 due to reports of liver toxicity.[1] Therefore, any new research should consider this toxicological profile and potentially explore derivatives or novel formulations to mitigate adverse effects while retaining therapeutic efficacy.

Animal Models of Cerebral Ischemia

The choice of animal model is critical for studying the effects of this compound and should align with the specific research question. Rodent models are most commonly used due to their well-characterized physiology and the availability of standardized surgical procedures.[6][7]

Focal Cerebral Ischemia: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model is the most widely used model for inducing focal ischemic stroke in rodents.[7] It mimics the clinical scenario of a stroke in the territory of the middle cerebral artery.

Experimental Protocol: Transient MCAO in Rats

-

Animal Preparation: Anesthetize adult male Wistar rats (250-300g) with an appropriate anesthetic (e.g., isoflurane or pentobarbital sodium at 40 mg/kg, i.p.).[8] Maintain body temperature at 37°C using a heating pad.[8]

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Insert a 4-0 silicone-coated nylon filament through the ECA into the lumen of the ICA until it blocks the origin of the middle cerebral artery (MCA).[8] A laser Doppler flowmeter can be used to monitor the reduction in cerebral blood flow.[8]

-

-

Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60, 90, or 120 minutes) to induce transient ischemia.[2] To initiate reperfusion, gently withdraw the filament.[8]

-

This compound Administration: this compound can be administered intravenously (i.v.) at a dose of 1.0 mg/kg, as has been used in a feline spinal cord ischemia model.[9] The timing of administration can be varied:

-

Pre-treatment: Administer this compound 30 minutes before MCAO.

-

Post-treatment: Administer this compound at the onset of reperfusion.

-

-

Outcome Assessment:

-

Neurological Deficit Scoring: Evaluate neurological function at 24 hours post-MCAO using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement: At 48 hours post-MCAO, euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

-

Histological Analysis: Perform immunohistochemistry to assess markers of apoptosis (e.g., caspase-3), inflammation (e.g., Iba1 for microglia), and neuronal survival (e.g., NeuN).

-

Global Cerebral Ischemia: Four-Vessel Occlusion (4VO)

The 4VO model in rats induces transient forebrain ischemia, which is useful for studying hippocampal neuronal damage, a common consequence of cardiac arrest.[10]

Experimental Protocol: 4VO in Rats

-

Animal Preparation: Acclimatize adult male Wistar rats for one week.

-

Surgical Procedure (Day 1): Anesthetize the rats and permanently occlude both vertebral arteries by electrocoagulation.[11]

-

Surgical Procedure (Day 2): After 24 hours, re-anesthetize the animals and expose both common carotid arteries. Induce global cerebral ischemia by occluding both CCAs with atraumatic clips for a predetermined duration (e.g., 5 or 15 minutes).[10][11]

-

Reperfusion: Remove the clips to allow reperfusion.[11]

-

This compound Administration: Administer this compound (e.g., 1 mg/kg, i.v.) at the onset of reperfusion.

-

Outcome Assessment:

-

Histological Analysis: After a survival period of 7 days, perfuse the brains and perform histological staining (e.g., Nissl staining) to assess neuronal death, particularly in the CA1 region of the hippocampus.

-

Behavioral Testing: Conduct behavioral tests such as the Morris water maze to assess cognitive deficits.

-

Quantitative Data for this compound

The following tables summarize the available quantitative data on the pharmacological effects of this compound from preclinical studies.

Table 1: Pharmacological Effects of this compound

| Parameter | Species | Model | This compound Dose | Effect | Reference |

| Calcium Channel Blockade | Rat | Isolated Aorta | - | pA2 value of 7.50 | [2] |

| Antiplatelet Aggregation | Rat | In vivo | ED50 of 16.1 mg/kg (24h post-administration) | Reduction in platelet aggregate formation | [4] |

| Cerebral Blood Flow | Rabbit | Atherosclerotic model | ~16 mg/kg/day (p.o.) | Pronounced increase in cerebral blood flow in grey matter | |

| Spinal Cord Blood Flow | Cat | Spinal Cord Contusion | 1.0 mg/kg (i.v.) | SCBF declined by only 12% compared to 42% in vehicle-treated animals over 4 hours | [9] |

| Platelet Serotonin (5-HT) Content | Rat | In vivo | 100 mg/kg/day for 8 days | 50% reduction in platelet 5-HT content | [4] |

Hypothesized Signaling Pathways and Mechanisms of Action

This compound's neuroprotective effects in cerebral ischemia are likely mediated through the modulation of several key signaling pathways.

Inhibition of Excitotoxicity via Calcium Channel Blockade

Cerebral ischemia leads to excessive glutamate release and activation of N-methyl-D-aspartate (NMDA) receptors, causing a massive influx of Ca²⁺ into neurons. This calcium overload activates a cascade of neurotoxic events. As a calcium channel blocker, this compound can directly counteract this process.[2]

Caption: this compound's inhibition of excitotoxicity.

Anti-thrombotic and Pro-perfusion Effects

This compound's antiplatelet activity can prevent the formation of microthrombi in the cerebral vasculature, thereby improving microcirculation and reperfusion following an ischemic event.[4][12] This is crucial for salvaging the ischemic penumbra.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. In vitro vasorelaxing activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of this compound on dopaminergic transmission in various rat brain areas: possible uses as drug for the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo effect of this compound as an antiplatelet agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The science of cerebral ischemia and the quest for neuroprotection: navigating past failure to future success - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Animal models of cerebral ischemia--testing therapeutic strategies in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. scholars.uky.edu [scholars.uky.edu]

- 10. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 11. This compound | C20H35NOS | CID 6604413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Evaluating the Efficacy of Suloctidil using Platelet Aggregation Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Platelet aggregation is a critical physiological process for hemostasis, but its aberrant activation can lead to thromboembolic diseases. Antiplatelet agents are therefore essential in the prevention and treatment of cardiovascular events. Suloctidil is a compound that has demonstrated antiplatelet and antithrombogenic properties.[1] It has been shown to antagonize platelet aggregation, particularly that induced by adenosine diphosphate (ADP).[1][2] This application note provides a detailed protocol for assessing the efficacy of this compound using Light Transmission Aggregometry (LTA), the gold standard for in vitro platelet function testing.[3][4]

Principle of Light Transmission Aggregometry (LTA)

LTA measures changes in light transmission through a suspension of platelets.[4] The methodology involves using two cuvettes: one containing platelet-poor plasma (PPP) to set a 100% light transmittance baseline, and another with the test sample of platelet-rich plasma (PRP).[3] Initially, PRP is turbid, allowing minimal light to pass through. Upon addition of an agonist (e.g., ADP, collagen), platelets activate and aggregate. This formation of larger platelet clumps causes the turbidity of the sample to decrease, allowing more light to pass through to a detector.[5] The instrument records this change in light transmission over time, generating an aggregation curve. The extent of inhibition by a test compound like this compound is quantified by the reduction in the maximum aggregation percentage compared to a vehicle control.

This compound: Mechanism of Action in Platelet Aggregation

This compound exerts its antiplatelet effects primarily by inhibiting platelet aggregation.[1] Studies indicate that it is an effective antagonist of aggregation induced by ADP, collagen, and epinephrine.[2] The inhibition of ADP-induced aggregation is a key aspect of its mechanism.[1] Platelets have two critical ADP receptors: P2Y1, which is linked to shape change and initial aggregation through calcium mobilization, and P2Y12, which mediates a sustained aggregation response by inhibiting adenylyl cyclase.[6] By interfering with these pathways, this compound can effectively reduce overall platelet activation and aggregation.

Caption: this compound's inhibitory effect on platelet aggregation, primarily targeting the ADP pathway.

Experimental Protocol: LTA for this compound Efficacy

This protocol outlines the procedure for evaluating this compound's ability to inhibit agonist-induced platelet aggregation in human PRP.

Materials and Reagents

-

Blood Collection: 3.2% (109 mM) Sodium Citrate Vacutainer tubes.

-

Agonists:

-

Adenosine Diphosphate (ADP)

-

Collagen

-

Arachidonic Acid

-

-

Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO, saline).

-

Equipment:

-

Light Transmission Aggregometer (e.g., Chrono-Log Model 700)

-

Calibrated pipettes

-

Centrifuge

-

Plastic or siliconized glassware to prevent platelet activation.

-

-

Reagents: Saline solution (0.9% NaCl).

Experimental Workflow

References

- 1. Antiplatelet and antithrombogenic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a novel inhibitor of platelet aggregation in human beings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.viamedica.pl [journals.viamedica.pl]

- 4. de-vhl.nl [de-vhl.nl]

- 5. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Investigating Suloctidil-Induced Hepatotoxicity Using In Vitro Cell Culture Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a primary reason for the withdrawal of approved drugs from the market. Suloctidil, a vasoactive drug, has been associated with hepatotoxicity, characterized by features such as focal necrosis of hepatocytes.[1][2] Understanding the mechanisms underlying this compound-induced hepatotoxicity is crucial for risk assessment and the development of safer therapeutic alternatives. In vitro cell culture models offer a powerful and scalable platform to investigate the cytotoxic effects of drugs and elucidate the molecular pathways involved in their toxicity.

This application note provides detailed protocols for utilizing liver cell culture models, such as the HepG2 cell line, to study this compound-induced hepatotoxicity. The described assays are designed to assess key indicators of liver cell injury, including cytotoxicity, mitochondrial dysfunction, and apoptosis.

Recommended Cell Culture Models

For the investigation of drug-induced hepatotoxicity, several cell models are available, each with its own advantages. Primary human hepatocytes (PHHs) are considered the gold standard due to their physiological relevance, but their use is often limited by availability and variability.[3][4] Immortalized human hepatoma cell lines, such as HepG2 and HepaRG, offer a more accessible and reproducible alternative for initial screening and mechanistic studies.[3][4][5]

-

HepG2 Cells: A human liver cancer cell line that is widely used for toxicity studies due to its ease of culture and stable phenotype.

-

HepaRG Cells: A human bipotent progenitor cell line that can differentiate into both hepatocyte-like and biliary-like cells, offering a more metabolically active model than HepG2.[4]

-

3D Cell Culture Models (Spheroids/Organoids): These models more closely mimic the in vivo liver microenvironment and are suitable for long-term and repeated-dose toxicity studies.[6][7]

This application note will focus on protocols applicable to the HepG2 cell line, which can be adapted for other relevant cell models.

Data Presentation: this compound-Induced Cytotoxicity

The following table summarizes hypothetical dose-response data for this compound-induced hepatotoxicity in HepG2 cells after a 48-hour exposure. This data is for illustrative purposes and should be generated experimentally using the protocols provided below.

| This compound Concentration (µM) | Cell Viability (%) (MTT Assay) | LDH Release (% of Maximum) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) | Caspase-3/7 Activity (RLU) |

| 0 (Vehicle Control) | 100 ± 5.2 | 5.1 ± 1.2 | 2.5 ± 0.3 | 1500 ± 210 |

| 10 | 95.3 ± 4.8 | 8.2 ± 1.5 | 2.3 ± 0.2 | 1850 ± 250 |

| 25 | 82.1 ± 6.1 | 15.7 ± 2.1 | 1.8 ± 0.2 | 3200 ± 310 |

| 50 | 65.4 ± 5.9 | 32.4 ± 3.5 | 1.2 ± 0.1 | 6500 ± 420 |

| 100 | 42.7 ± 4.3 | 58.9 ± 4.8 | 0.7 ± 0.1 | 12800 ± 680 |

| 200 | 21.5 ± 3.1 | 85.3 ± 6.2 | 0.3 ± 0.05 | 25400 ± 950 |

Experimental Workflow

The following diagram illustrates the general workflow for assessing this compound-induced hepatotoxicity in a cell culture model.

Experimental workflow for assessing hepatotoxicity.

Signaling Pathway in Drug-Induced Liver Injury

The diagram below depicts a generalized signaling pathway that can be activated during drug-induced liver injury, potentially relevant to this compound's mechanism of action. This often involves metabolic activation of the drug, leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.

Generalized signaling pathway of DILI.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

-

HepG2 cells

-

96-well tissue culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, a marker of cytotoxicity and membrane integrity loss.[1][4][9][10]

Materials:

-

Cell supernatant from this compound-treated HepG2 cells (from the same plates as other assays or separate plates)

-

LDH cytotoxicity assay kit (commercially available)

-

96-well flat-bottom plate

-

Microplate reader

Protocol:

-

Following treatment with this compound as described in the MTT assay protocol, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution provided in the kit to each well.

-

Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

-

Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).

Assessment of Mitochondrial Membrane Potential: JC-1 Assay

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.[3][6][11][12][13]

Materials:

-

HepG2 cells treated with this compound in a 96-well black, clear-bottom plate

-

JC-1 staining solution (prepared according to the manufacturer's instructions)

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Treat HepG2 cells with this compound as previously described.

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add 100 µL of the JC-1 staining solution to each well.

-

Incubate the plate for 15-30 minutes at 37°C in a 5% CO₂ incubator.

-

Remove the staining solution and wash the cells twice with assay buffer (provided in the kit) or PBS.

-

Add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity at both green (excitation ~485 nm, emission ~530 nm) and red (excitation ~560 nm, emission ~595 nm) wavelengths.

-

The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[5][7][14][15][16]

Materials:

-

HepG2 cells treated with this compound in a 96-well white, clear-bottom plate

-

Caspase-Glo® 3/7 Assay System (or equivalent)

-

Luminometer

Protocol:

-

Treat HepG2 cells with this compound as previously described.

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the luminescence of each well using a luminometer.

-

An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the hepatotoxic potential of this compound using in vitro cell culture models. By employing a multi-parametric approach that assesses cytotoxicity, mitochondrial health, and apoptosis, researchers can gain valuable insights into the mechanisms of this compound-induced liver injury. These studies are essential for preclinical safety assessment and can guide the development of safer drug candidates.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. LDH cytotoxicity assay [protocols.io]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. ulab360.com [ulab360.com]

- 15. Apoptosis [promega.jp]

- 16. Assays for Apoptosis and Autophagy—Section 15.5 | Thermo Fisher Scientific - GE [thermofisher.com]

Application Notes and Protocols for Pharmacokinetic Distribution Studies of Radiolabeled Suloctidil

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic distribution studies of Suloctidil using radiolabeling techniques. The information is intended to guide researchers in designing and executing preclinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Introduction to this compound and Radiolabeling in Pharmacokinetics

This compound is a vasoactive drug with effects attributed to its action as a calcium channel blocker, primarily targeting L-type calcium channels in vascular smooth muscle. Understanding its pharmacokinetic profile is crucial for determining appropriate dosing regimens, assessing potential tissue accumulation, and identifying routes of elimination.

Radiolabeling is a powerful technique in drug development that allows for the sensitive and quantitative tracking of a drug candidate and its metabolites in vivo. By replacing one or more atoms of the this compound molecule with a radioactive isotope (e.g., Carbon-14 or Tritium), researchers can measure the total drug-related material in various biological matrices, providing a complete picture of the compound's fate in the body. Quantitative whole-body autoradiography (QWBA) is a key imaging technique that provides a visual and quantitative assessment of the distribution of radiolabeled compounds throughout the body.[1][2][3][4]

Data Presentation: Illustrative Pharmacokinetic Data

Note: The following tables present illustrative quantitative data representative of a typical pharmacokinetic study with a radiolabeled compound in rats. Specific data from studies using radiolabeled this compound is not publicly available. These examples are provided to demonstrate the expected data structure and format.

Table 1: Illustrative Tissue Distribution of [¹⁴C]-Suloctidil Radioactivity in Male Sprague-Dawley Rats Following a Single Oral Dose (e.g., 20 mg/kg)

| Tissue | Concentration (µg equivalents/g) at Time Post-Dose |

| 1 h | |

| Blood | 5.2 ± 1.1 |

| Plasma | 8.9 ± 1.5 |

| Liver | 45.3 ± 8.7 |

| Kidneys | 30.1 ± 6.2 |

| Lungs | 22.5 ± 4.9 |

| Heart | 15.8 ± 3.1 |

| Brain | 1.2 ± 0.3 |

| Spleen | 18.9 ± 4.0 |

| Muscle | 7.6 ± 1.8 |

| Adipose | 12.3 ± 2.9 |

Data are presented as mean ± standard deviation (n=3-4 animals per time point). LLOQ = Lower Limit of Quantitation.

Table 2: Illustrative Cumulative Excretion of Radioactivity Following a Single Oral Dose of [¹⁴C]-Suloctidil in Male Sprague-Dawley Rats (e.g., 20 mg/kg)

| Excretion Route | Percent of Administered Dose Excreted (Mean ± SD) |

| 0-24 h | |

| Urine | 25.4 ± 5.1 |

| Feces | 55.8 ± 9.2 |

| Total Recovery | 81.2 ± 10.5 |

Data are presented as mean ± standard deviation (n=4 animals).

Experimental Protocols

Synthesis of Radiolabeled this compound (Illustrative Example with ¹⁴C)

The synthesis of radiolabeled compounds is a specialized process that should be conducted by experienced radiochemists. The position of the radiolabel within the this compound molecule is critical and should be in a metabolically stable position to ensure the radiolabel is not lost during metabolic processes. A common approach involves introducing a ¹⁴C-labeled precursor at a late stage of the synthesis.

Protocol:

-

Precursor Synthesis: Synthesize a suitable precursor containing the ¹⁴C label. For this compound, this could involve a ¹⁴C-labeled alkylating agent that can be used to introduce one of the side chains.

-

Radiolabeling Reaction: React the ¹⁴C-labeled precursor with the appropriate this compound intermediate under optimized reaction conditions (e.g., solvent, temperature, catalyst).

-

Purification: Purify the resulting [¹⁴C]-Suloctidil from unreacted precursors and byproducts using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Characterization and Quality Control:

-

Confirm the chemical identity and purity of the [¹⁴C]-Suloctidil using HPLC and Mass Spectrometry (MS).

-

Determine the radiochemical purity using radio-HPLC.

-

Measure the specific activity (e.g., in mCi/mmol or GBq/mmol) using a calibrated liquid scintillation counter.

-

Animal Studies: Quantitative Whole-Body Autoradiography (QWBA)

This protocol describes a typical QWBA study in rats to determine the tissue distribution of [¹⁴C]-Suloctidil.

Materials:

-

Male Sprague-Dawley rats (8-10 weeks old)

-

[¹⁴C]-Suloctidil of known specific activity

-

Dosing vehicle (e.g., 0.5% methylcellulose in water)

-

Carboxymethylcellulose (CMC) for embedding

-

Cryomicrotome

-

Phosphor imaging screens and scanner

-

Image analysis software

Protocol:

-

Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

-

Dosing: Administer a single oral or intravenous dose of [¹⁴C]-Suloctidil to each rat. The dose should be sufficient to provide a detectable radioactive signal in the tissues.

-

Sample Collection: At predetermined time points (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), euthanize the animals (typically 2-3 per time point) by an approved method.

-

Freezing and Embedding: Immediately freeze the carcasses in a mixture of hexane and solid carbon dioxide. Embed the frozen carcasses in a block of frozen CMC.

-

Sectioning: Using a cryomicrotome, obtain thin (e.g., 40 µm) whole-body sagittal sections. Collect sections onto adhesive tape.

-

Imaging: Expose the sections to a phosphor imaging screen for a sufficient duration to obtain a clear autoradiogram.

-

Quantification: Scan the imaging screens using a phosphor imager. Include a set of radioactive standards of known concentrations on each screen to generate a standard curve for quantification.

-

Data Analysis: Use image analysis software to measure the radioactivity concentration in various tissues and organs by comparing the signal intensity to the standard curve. Express the data as µg equivalents of this compound per gram of tissue.

Mass Balance and Excretion Study

This protocol outlines a study to determine the routes and extent of excretion of [¹⁴C]-Suloctidil and its metabolites.

Materials:

-

Male Sprague-Dawley rats

-

Metabolic cages designed for the separate collection of urine and feces

-

[¹⁴C]-Suloctidil

-

Liquid scintillation counter and scintillation cocktail

Protocol:

-

Dosing: Administer a single dose of [¹⁴C]-Suloctidil to rats housed individually in metabolic cages.

-

Sample Collection: Collect urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours post-dose).

-

Sample Processing:

-

Urine: Measure the total volume of urine collected at each interval and take an aliquot for analysis.

-

Feces: Homogenize the collected feces and take a representative sample for analysis.

-

-

Radioactivity Measurement: Determine the amount of radioactivity in the urine and fecal samples using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of the administered radioactive dose excreted in urine and feces at each time interval and cumulatively.

Visualizations

Experimental Workflow for QWBA Study

Caption: Workflow for a Quantitative Whole-Body Autoradiography Study.

Signaling Pathway of L-Type Calcium Channel Blockade in Vascular Smooth Muscle

References

Application Note & Protocol: Long-Term Stability Testing of Suloctidil in Various Solvents

Introduction